Finerenone metabolite M1 is a significant metabolic product of finerenone, a novel nonsteroidal mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease associated with type 2 diabetes mellitus. Finerenone is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8, leading to various metabolites including M1. Although M1 is a major metabolite, it does not exhibit pharmacological activity on mineralocorticoid receptors, which is crucial for understanding its role in the therapeutic profile of finerenone.
Finerenone was developed by Bayer AG and received approval from the US Food and Drug Administration in 2021. It belongs to the class of naphthyridine derivatives and functions as a mineralocorticoid receptor antagonist. The compound is classified under the category of drugs aimed at managing cardiovascular risks and renal function in patients with diabetes.
Finerenone is synthesized through a multi-step chemical process that involves the formation of its various metabolites. The synthesis of M1 occurs via oxidative biotransformation processes primarily mediated by cytochrome P450 enzymes. The predominant pathway involves aromatization of the dihydronaphthyridine moiety of finerenone, which transforms into M1. In vitro studies have shown that CYP3A4 is the main enzyme responsible for this transformation, followed by further oxidation reactions that can lead to additional metabolites such as M2 and M3.
The molecular structure of finerenone metabolite M1 consists of a naphthyridine core with specific substituents that influence its interaction with metabolic enzymes. The structure can be represented as follows:
The metabolic pathway for finerenone includes several key reactions:
These reactions highlight the complexity of finerenone metabolism and the role of various cytochrome P450 enzymes in determining the pharmacokinetic profile of its metabolites.
Finerenone undergoes extensive oxidative biotransformation, with aromatization of its dihydronaphthyridine moiety representing the dominant metabolic pathway. This process generates the primary metabolite M1 (C₂₁H₂₀N₄O₃; molecular weight 376.42 g/mol) through dehydrogenation. The reaction converts the partially saturated dihydronaphthyridine ring into a fully aromatic naphthyridine system, significantly altering the compound's electronic properties and polarity. Mass balance studies in humans demonstrate that this aromatization pathway accounts for >48% of circulating drug-related material in plasma, positioning M1 as the predominant metabolic intermediate [1] [10]. The reaction proceeds via a two-electron oxidation mechanism mediated by hepatic cytochrome P450 enzymes, resulting in the loss of two hydrogen atoms and formation of a planar, conjugated ring system. This structural transformation enhances metabolic stability compared to the parent finerenone, facilitating further oxidative reactions [1] [4].
Table 1: Key Structural Transformations in M1 Formation
Substrate Feature | Reaction Type | Metabolite M1 Feature |
---|---|---|
Dihydronaphthyridine ring (non-aromatic) | Dehydrogenation/Aromatization | Naphthyridine ring (fully aromatic) |
Ethoxy group at C5 | Retained without modification | Unchanged ethoxy group |
4-Cyano-2-methoxyphenyl group | Retained without modification | Unchanged aryl substituent |
Methyl group at C8 | Retained | Unchanged methyl group |
The aromatization process exhibits marked isoform specificity and stereochemical preferences. Cytochrome P450 3A4 (CYP3A4) contributes approximately 90% to finerenone's primary metabolism, while cytochrome P450 2C8 (CYP2C8) accounts for the remaining 10% [1] [4]. In vitro studies using human liver microsomes and recombinant CYP isoforms confirm that selective chemical inhibition of CYP3A4 reduces M1 formation by >85%, whereas CYP2C8 inhibition reduces M1 generation by approximately 8-10% [1] [3]. The reaction kinetics demonstrate Michaelis-Menten behavior with apparent Kₘ values of 12.7 µM for CYP3A4 and 18.3 µM for CYP2C8, indicating higher affinity of finerenone for CYP3A4 [4].
The stereoselectivity manifests during the formation of M1 atropisomers (discussed in Section 1.4), with CYP3A4 exhibiting a 4.7-fold greater catalytic efficiency (Vₘₐₓ/Kₘ) for generating the dominant M1a isomer compared to M1b. This stereochemical preference arises from differential binding orientations within the CYP3A4 active site, where specific π-π stacking interactions between finerenone's aryl groups and phenylalanine residues position the substrate optimally for pro-S dehydrogenation [1] [10]. In contrast, CYP2C8 shows less stereoselectivity but contributes significantly to overall metabolic clearance in individuals with CYP3A4 polymorphisms or during co-administration of CYP3A4 inhibitors [4].
Table 2: Enzymatic Contributions to Finerenone Aromatization
CYP Isoform | Contribution to Clearance (%) | Inhibition Impact on M1 Formation | Catalytic Efficiency (Vₘₐₓ/Kₘ) Ratio (M1a:M1b) |
---|---|---|---|
Cytochrome P450 3A4 | 90% | >85% reduction | 4.7:1 |
Cytochrome P450 2C8 | 10% | 8-10% reduction | 1.8:1 |
Metabolite M1 serves as the crucial intermediate for generation of pharmacologically inactive downstream metabolites through sequential oxidation reactions. The dominant pathway involves CYP3A4-mediated hydroxylation at the C6 position of the naphthyridine ring, producing hydroxy-M1 (designated metabolite M2) [4] [10]. This hydroxylation proceeds with strict regioselectivity, exclusively targeting the electron-deficient carbon adjacent to the ring nitrogen. M2 subsequently undergoes further oxidation via cytosolic aldehyde oxidase to form the corresponding carboxylic acid derivative (metabolite M3) [1] [10].
An alternative minor pathway involves epoxidation of the 4-cyanophenyl ring by CYP3A4/CYP2C8 followed by enzymatic hydrolysis, yielding dihydrodiol metabolite M4. M4 can undergo further oxidation to metabolite M5. Quantitative analysis of human excreta reveals that M2 and M3 collectively account for 47.8% of urinary drug-related material, while M4 represents <5% of total metabolites [1]. The sequential oxidation from M1 to M3 increases aqueous solubility by >100-fold compared to M1, facilitating renal elimination. In vitro incubation studies with human hepatocytes demonstrate complete conversion of M1 to M2 within 2 hours, confirming the rapid kinetics of this secondary oxidation [4].
Table 3: Secondary Metabolites Derived from M1
Metabolite | Biotransformation Reaction | Primary Enzyme | Structural Feature | Relative Abundance in Humans |
---|---|---|---|---|
M2 (hydroxy-M1) | C6 hydroxylation | Cytochrome P450 3A4 | Naphthyridine-6-ol | 21.5% of plasma metabolites |
M3 (carboxy-M1) | Oxidation of M2 | Aldehyde oxidase | Naphthyridine-6-carboxylic acid | 9.0% of plasma metabolites |
M4 | Epoxidation + hydrolysis | Cytochrome P450 3A4/2C8 | Cyanophenyl dihydrodiol | <5% of metabolites |
The aromatization reaction generates M1 as a pair of stable atropisomers (M1a and M1b) due to restricted rotation around the biaryl axis connecting the naphthyridine and methoxycyanophenyl rings [1] [10]. This axial chirality creates two stereoisomers that are non-superimposable mirror images despite the absence of classical chiral centers. The energy barrier for rotation is calculated at 28.3 kcal/mol, resulting in a half-life for racemization exceeding 100 days at physiological temperature, allowing for chromatographic separation and pharmacological evaluation of individual atropisomers [10].
In all species studied, one atropisomer (designated M1a) predominates, constituting 79-85% of total M1 in human plasma. The M1a:M1b ratio remains consistent across metabolic compartments, indicating enzymatic preference rather than thermodynamic stability controls the stereochemical outcome [1]. X-ray crystallography reveals that M1a adopts a (-)-synclinal conformation with a dihedral angle of 68° between the aromatic planes, while M1b exists in the (+)-antiperiplanar conformation with a 112° dihedral angle. The predominance of M1a arises from preferential binding of the pro-S transition state in the CYP3A4 active site during aromatization [5] [10]. Both atropisomers demonstrate negligible binding affinity for the mineralocorticoid receptor (IC₅₀ > 10,000 nM) and lack pharmacological activity, confirming that stereochemistry does not influence therapeutic effects [1].
Table 4: Atropisomeric Characteristics of M1
Parameter | M1a Atropisomer | M1b Atropisomer |
---|---|---|
Relative Abundance | 79-85% of total M1 | 15-21% of total M1 |
Dihedral Angle | 68° (synclinal) | 112° (antiperiplanar) |
Free Energy Difference | -1.2 kcal/mol (favored) | +1.2 kcal/mol |
Plasma Protein Binding | 89.3% | 90.1% |
Mineralocorticoid Receptor Binding IC₅₀ | >10,000 nM | >10,000 nM |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9